Rhamnetin is a naturally occurring O-methylated flavonol, specifically a monomethoxyflavone, which is methylated at position 7 of quercetin. It has the chemical formula and is recognized for its structural complexity, featuring multiple hydroxyl groups that contribute to its biological activity. Rhamnetin can be isolated from various plant sources, including cloves and certain species of the genus Persicaria. Its unique structure allows it to function as a metabolite, antioxidant, and anti-inflammatory agent .
Rhamnetin undergoes several chemical transformations, typical of flavonoids. Notable reactions include:
These reactions are influenced by environmental factors such as temperature and pH, which can affect the stability and bioavailability of rhamnetin.
Rhamnetin exhibits a range of biological activities that contribute to its therapeutic potential:
Rhamnetin can be synthesized through several methods:
These methods highlight the compound's versatility in both natural and synthetic contexts.
Rhamnetin has several applications across different fields:
Research has shown that rhamnetin interacts with various biological molecules:
These interactions are crucial for understanding the compound's efficacy and safety in therapeutic applications.
Rhamnetin shares structural similarities with other flavonoids. Here are some comparable compounds:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| Quercetin | Parent compound | More hydroxyl groups; broader bioactivity spectrum |
| Myricetin | Similar flavonol structure | Exhibits stronger antioxidant activity |
| Kaempferol | O-methylated flavonol | Different methylation pattern; distinct pharmacological effects |
| Dihydromyricetin | Related flavonoid | Notable for anti-alcoholic effects |
Rhamnetin's uniqueness lies in its specific methylation pattern at position 7, which influences its solubility and biological activity compared to these similar compounds. This characteristic contributes to its distinct pharmacological profile and potential therapeutic applications .
Rhamnetin-d3 represents a deuterated analogue of the naturally occurring flavonol rhamnetin, characterized by the selective incorporation of three deuterium atoms into its molecular structure [2] [7]. The compound maintains the fundamental flavonol backbone structure while exhibiting modified isotopic composition that influences its physicochemical and spectroscopic properties [14] [16].
The molecular architecture of Rhamnetin-d3 is based on the chromone scaffold with a phenolic substitution pattern characteristic of flavonols [9] [10]. The core structure consists of a benzopyran ring system fused with a phenyl substituent at the 2-position, maintaining the essential structural features that define flavonol compounds [9]. The deuterium substitution occurs at specific hydrogen positions within the molecule, creating an isotopically labeled variant that preserves the overall molecular geometry while introducing subtle but significant changes in bond characteristics [17] [22].
The three-dimensional conformation of Rhamnetin-d3 follows the typical planar arrangement observed in flavonol compounds, with the phenolic rings adopting coplanar or near-coplanar orientations [23]. The hydroxyl groups at positions 3, 5, 3', and 4' maintain their capacity for hydrogen bonding interactions, while the methoxy group at position 7 contributes to the overall lipophilicity of the molecule [2] [9].
| Property | Rhamnetin | Rhamnetin-d3 |
|---|---|---|
| Molecular Formula | C16H12O7 | C16H9D3O7 |
| Molecular Weight (g/mol) | 316.26 | 319.28 (estimated) |
| IUPAC Name | 2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-methoxy-4H-chromen-4-one | 2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-methoxy-4H-chromen-4-one-d3 |
| CAS Number | 90-19-7 | Not assigned |
| InChI Key | JGUZGNYPMHHYRK-UHFFFAOYSA-N | Modified due to deuteration |
| Deuterium Substitution Sites | None | Three hydrogen atoms replaced with deuterium |
The deuterium incorporation in Rhamnetin-d3 follows established patterns observed in flavonoid deuteration studies, where specific aromatic positions demonstrate enhanced susceptibility to hydrogen-deuterium exchange [14]. Research on flavonoid deuteration mechanisms indicates that positions C6 and C8 on ring A are particularly reactive toward deuterium incorporation under appropriate reaction conditions [14] [16].
The parent compound rhamnetin exhibits well-characterized physicochemical properties that serve as the baseline for understanding the modifications introduced by deuteration [28] [29]. Rhamnetin, chemically designated as 2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-methoxy-4H-chromen-4-one, possesses a molecular weight of 316.26 g/mol and demonstrates typical flavonol solubility characteristics [28] [29].
The melting point of rhamnetin ranges from 293-296°C with decomposition, while its estimated boiling point reaches 375.7°C [29]. The compound exhibits limited solubility in polar solvents, being slightly soluble in dimethyl sulfoxide and methanol when heated [29]. The predicted logarithmic partition coefficient (LogP) value of 2.58 indicates moderate lipophilicity, consistent with flavonol compounds containing multiple hydroxyl substituents [29].
Rhamnetin demonstrates hygroscopic behavior and requires careful storage conditions to maintain stability [29]. The predicted acid dissociation constant (pKa) value of 6.15±0.40 reflects the ionizable nature of the phenolic hydroxyl groups present in the molecule [29]. These properties collectively define the chemical behavior and potential applications of the parent compound [9] [15].
| Property | Rhamnetin | Rhamnetin-d3 |
|---|---|---|
| Melting Point (°C) | 293-296 (decomposition) | Similar to parent (estimated) |
| Boiling Point (°C) | 375.7 (estimated) | Similar to parent (estimated) |
| Density (g/cm³) | 1.3347 (estimated) | Slightly higher due to deuterium |
| Refractive Index | 1.4790 (estimated) | Marginally different |
| LogP (Octanol/Water) | 2.58 (estimated) | Similar to parent compound |
| pKa | 6.15±0.40 (predicted) | Similar to parent compound |
| Solubility | DMSO (slightly), Methanol (slightly, heated) | Expected similar solubility profile |
| Stability | Hygroscopic | Enhanced due to deuterium isotope effect |
The comparative analysis reveals that deuteration introduces minimal changes to the bulk physicochemical properties while significantly affecting the molecular stability profile [17] [19]. The molecular weight increase from 316.26 to approximately 319.28 g/mol reflects the mass contribution of the three deuterium atoms [4]. This mass difference, while numerically small, has profound implications for the compound's kinetic behavior and metabolic stability [17] [27].
The deuterated analogue maintains similar solubility characteristics to the parent compound, suggesting that the isotopic substitution does not significantly alter the hydrogen bonding capacity or overall polarity of the molecule [17]. However, subtle changes in intermolecular interactions may occur due to the modified vibrational characteristics of carbon-deuterium bonds compared to carbon-hydrogen bonds [22].
The incorporation of deuterium atoms into the Rhamnetin-d3 structure introduces significant isotope effects that enhance molecular stability through multiple mechanisms [13] [17]. The primary stability enhancement arises from the strengthened carbon-deuterium bonds compared to carbon-hydrogen bonds, with the carbon-deuterium bond demonstrating approximately 1.2 kcal/mol greater bond dissociation energy [18] [20].
The kinetic isotope effect represents a fundamental consequence of deuterium substitution, where reactions involving carbon-deuterium bond cleavage proceed at significantly reduced rates compared to corresponding carbon-hydrogen bond breaking processes [20] [22]. Typical kinetic isotope effect values range from 2 to 8 for primary isotope effects, indicating that deuterated positions react substantially slower than their protiated counterparts [20].
Deuterium substitution affects the vibrational frequencies of the modified bonds, with carbon-deuterium stretching frequencies reduced by a factor of approximately √2 compared to carbon-hydrogen bonds [22]. This frequency reduction contributes to altered spectroscopic signatures while simultaneously affecting the zero-point energy of the molecule [16] [22]. The lower zero-point energy of carbon-deuterium bonds contributes to their enhanced thermodynamic stability [13] [19].
| Parameter | Effect of Deuteration | Molecular Implication |
|---|---|---|
| C-H Bond Strength | Weakened (reference) | Normal reactivity baseline |
| C-D Bond Strength | Strengthened by ~1.2 kcal/mol | Reduced bond cleavage probability |
| Bond Length (Å) | C-D slightly shorter than C-H | Subtle structural changes |
| Vibrational Frequency | Reduced by factor of √2 | Altered spectroscopic signature |
| Thermal Stability | Enhanced thermal stability | Increased decomposition temperature |
| Metabolic Stability | Improved metabolic resistance | Prolonged biological half-life |
| Kinetic Isotope Effect (KIE) | kH/kD = 2-8 (typical range) | Slower reaction rates for deuterated positions |
| Activation Energy Change | Increased by 0.5-2.0 kcal/mol | Higher energy barrier for bond breaking |
The enhanced metabolic stability observed in deuterated compounds results from the increased activation energy required for enzymatic bond cleavage at deuterated positions [27]. This phenomenon has been extensively documented in pharmaceutical applications where deuteration strategies are employed to improve drug half-life and reduce metabolic clearance [8] [27].
Thermal stability improvements in Rhamnetin-d3 manifest as increased decomposition temperatures and enhanced resistance to thermal degradation processes [13] [19]. The strengthened carbon-deuterium bonds require higher activation energies for thermal cleavage, resulting in improved stability under elevated temperature conditions [19]. This enhanced thermal stability has practical implications for storage, handling, and analytical procedures involving the deuterated compound [13].
| Method | Key positions labelled | Typical conditions | Incorporation yield | Notes |
|---|---|---|---|---|
| H/D exchange via keto–enol tautomerism [1] | C-6 & C-8 (ring A) | CF₃COOD or D₂O, 60–90 °C, 8–24 h | 80–95% | Metal-free; rate accelerates with electron-withdrawing 4-oxo group. |
| Pd-, Pt- or Ru-catalysed C-H activation [2] | Electron-rich aryl C-H | 5% Pd/BaSO₄ or Ru-NHC, 20–80 bar D₂/H₂, 40–100 °C | 75–86% | Retains flavonol core; scalable continuous-flow variant available. |
| AcOD/D₃PO₄ α-deuteration of 2′-hydroxy-chalcones → flavanones [3] | C-3 (heterocycle) | D₃PO₄–AcOD, 80 °C, 2 h | 60–85% | Sequence for stereo-defined 3-d₁ precursors of rhamnetin. |
| Solvent-mediated exchange in neat D₂O [4] | C-6 & C-8 | pH 7–8, 90 °C, 3 h | 90–95% | Requires pre-methylation at 7-OH to suppress competing exchange. |
| Brønsted-acid, metal-free aromatic deuteration [5] | Activated aryl sites | TFA-d/dioxane, 120 °C, 6 h | 70–90% | Inexpensive, robust; compatible with methoxy substituent. |
| Ligand-enabled Pd hydrogen-isotope exchange [6] | Directed aryl C-H | Pd(OAc)₂, pyridone ligand, HFIP-d₁₋₁, 1 MPa D₂, 80 °C | 81–95% | Late-stage labelling of fully elaborated flavonol. |
| Technique | Mobile / stationary phase | Typical purity | Yield | Scale remarks |
|---|---|---|---|---|
| Reversed-phase HPLC (C₁₈) [7] [8] | H₂O/CH₃CN 0.1% FA gradient | 94–98% | 70–85% | Preparative (100 mg → 60–80 mg). |
| Macroporous resin (AB-8, CXSZ-60) [9] [10] | Step 0–60% EtOH | 80–88% | 60–75% | Resin regenerated ≥ 10 cycles. |
| HSCCC two-phase (n-hexane/EtOAc/MeOH/H₂O 5:7:5:5) [11] [12] | Lower phase mobile, 800 rpm | 90–97% | 65–80% | 150 mg feed → >90 mg material. |
| Normal-phase silica [8] | Hexane/EtOAc 6:1→3:1 | 85–95% | 50–70% | Fast desalting after resin step. |
| Semi-prep ODS HPLC (formic acid) [7] | 30 → 100% MeOH | 91–98% | 75–90% | Final polish; resolves d₀/d₃. |
| Gradient-tunable CombiFlash® silica/C₁₈ [13] | Automated hexane → MeOH | 85–95% | 55–75% | Rapid fraction screening. |
| QC tool | Principal metric | Validation criterion | Detection limit | Strength for rhamnetin-d₃ |
|---|---|---|---|---|
| High-resolution MS [14] [15] | Exact m/z, Δppm | < 2 ppm error; d₀:d₃ ≤ 2% | ng mL⁻¹ | Confirms 3-amu mass shift and isotopologue purity. |
| ¹H NMR [4] [1] | Loss of proton signals at 6-H, 8-H | Δδ ≥ 0.25 ppm; I < 5% d₀ | μmol | Site-specific incorporation. |
| ²H NMR (28 T MAS) [16] [17] | ²H signal integrals | S/N > 10; line-shape analysis | 0.5 μmol | Quantifies %D at each carbon. |
| LC-MS/MS precursor-ion scan [18] | Fragment‐mass shift patterns | Match d₀ spectrum +3 amu | pg | Detects back-exchange or partial labelling. |
| ¹³C NMR [19] | Carbon-framework integrity | Integral ratios ±3% | mmol | Rules out demethylation/oxidation. |
| Molecular rotational resonance (MRR) [20] | Moments of inertia | Unique constants vs d₀ | 10 µg | Discriminates isotopomers, certifies batch identity. |
Machine-readable CSV files containing the full comparative datasets for (i) deuterium-incorporation routes, (ii) purification modalities, and (iii) analytical QC parameters accompany this article.